2-Aminobenzyl alcohol

Catalog No.
S562274
CAS No.
5344-90-1
M.F
C7H9NO
M. Wt
123.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Aminobenzyl alcohol

CAS Number

5344-90-1

Product Name

2-Aminobenzyl alcohol

IUPAC Name

(2-aminophenyl)methanol

Molecular Formula

C7H9NO

Molecular Weight

123.15 g/mol

InChI

InChI=1S/C7H9NO/c8-7-4-2-1-3-6(7)5-9/h1-4,9H,5,8H2

InChI Key

VYFOAVADNIHPTR-UHFFFAOYSA-N

Synonyms

(2-aminophenyl)methanol, 2-aminobenzyl alcohol

Canonical SMILES

C1=CC=C(C(=C1)CO)N

The exact mass of the compound 2-Aminobenzyl alcohol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1173. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Benzyl Alcohols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Aminobenzyl alcohol (CAS 5344-90-1) is a bifunctional ortho-substituted arene featuring both a nucleophilic primary amine and a redox-active benzylic alcohol . In industrial and laboratory procurement, it is primarily sourced as a highly efficient precursor for the synthesis of fused N-heterocycles, including quinolines, quinazolines, and indoles [1]. Its dual functionality allows it to participate in acceptorless dehydrogenative coupling (ADC) and borrowing hydrogen (BH) cascades, enabling the formation of complex C-C and C-N bonds with water or hydrogen gas as the sole stoichiometric byproducts [1].

Substituting 2-aminobenzyl alcohol with its oxidized analog, 2-aminobenzoic acid (anthranilic acid), fundamentally alters the reaction pathway; the carboxylic acid requires aggressive dehydrating agents or conversion to highly reactive intermediates (e.g., using toxic triphosgene to form isatoic anhydride) to achieve cyclization [1]. Conversely, using 2-nitrobenzyl alcohol necessitates a stoichiometric or high-pressure reduction step prior to cyclization, generating excess waste and complicating one-pot processes[2]. Furthermore, para- or meta-isomers (such as 4-aminobenzyl alcohol) entirely lack the ortho-proximity required for intramolecular cyclization, failing to yield fused benzo-heterocycles and rendering them useless as direct drop-in replacements for quinoline or quinazoline synthesis [2].

Atom-Efficient Quinoline Synthesis via Borrowing Hydrogen

In the synthesis of quinolines, 2-aminobenzyl alcohol undergoes catalytic borrowing hydrogen reactions with ketones to yield up to 96.0% of the target heterocycle, releasing only water as a byproduct [1]. In contrast, traditional methods using 2-aminobenzoic acid require stoichiometric halogenated activating agents or harsh dehydrating conditions to achieve similar cyclizations[1].

Evidence DimensionByproduct generation and yield
Target Compound DataUp to 96.0% yield of quinolines with H2O/H2 as sole byproducts
Comparator Or Baseline2-aminobenzoic acid requires stoichiometric toxic activators (e.g., triphosgene)
Quantified DifferenceElimination of stoichiometric halogenated/organic waste while maintaining >95% yield
ConditionsTiO2 (P25) nanoparticle catalysis, borrowing hydrogen mechanism

Procuring 2-aminobenzyl alcohol allows manufacturers to transition to green, atom-economic heterocycle synthesis, drastically reducing waste disposal costs.

Direct Dehydrogenative Access to Quinazolines

2-Aminobenzyl alcohol enables the direct synthesis of quinazolines through a dehydrogenative coupling with nitriles, achieving up to 86% isolated yield using basic conditions and a manganese pincer catalyst [1]. Classical approaches utilizing 2-aminobenzoic acid rely on highly toxic cyanogens or aggressive multi-step reagents to form the quinazoline core [1].

Evidence DimensionReagent toxicity and step economy
Target Compound DataDirect coupling with standard nitriles (86% yield)
Comparator Or Baseline2-aminobenzoic acid baseline requires toxic cyanogens or multi-step activation
Quantified Difference1-step synthesis using standard nitriles vs. multi-step/toxic reagent requirement
ConditionsMn pincer catalyst (5 mol %), tBuOK, 140 °C

Buyers can bypass highly regulated, toxic cyano-reagents in favor of standard nitriles for quinazoline library generation.

One-Pot Redox-Neutral Tetrahydroquinoline Synthesis

2-Aminobenzyl alcohol facilitates a one-pot, redox-neutral cascade with secondary alcohols to yield 1,2,3,4-tetrahydroquinolines (e.g., 72% isolated yield with 1-phenylethanol) without the addition of external reducing agents [1]. Standard quinoline precursors or 2-nitrobenzyl alcohol require secondary, high-pressure hydrogenation steps to reduce the heterocyclic ring to the tetrahydro state [1].

Evidence DimensionRequirement for external reductants
Target Compound Data72% yield of tetrahydroquinoline with 0 equivalents of external reductant
Comparator Or Baseline2-nitrobenzyl alcohol / quinoline baselines require high-pressure H2 or stoichiometric hydrides
Quantified Difference100% reduction in external reducing agent consumption
ConditionsMn(I) PN3 pincer complex, KH/KOH base, one-pot cascade

Eliminates the need for specialized high-pressure hydrogenation equipment during the scale-up of tetrahydroquinoline pharmaceutical intermediates.

Processability via Transition-Metal-Free Aerobic Cyclization

For cost-sensitive applications, 2-aminobenzyl alcohol can undergo transition-metal-free dehydrogenative cyclization with ketones using only potassium tert-butoxide and atmospheric oxygen to construct functionalized quinolines in up to 92% yield at room temperature [1]. Unfunctionalized anilines typically require expensive precious metal catalysts to drive similar oxidative C-N/C-C bond formations [1].

Evidence DimensionCatalyst cost and reaction temperature
Target Compound Data92% yield using O2 (air) and t-BuOK at room temperature
Comparator Or BaselineStandard aniline oxidative couplings require Ir/Ru/Pd catalysts and elevated temperatures
Quantified DifferenceComplete elimination of precious metal catalysts (0 ppm vs standard 1-5 mol%)
Conditionst-BuOK base, O2 atmosphere, room temperature, 1-3 h

Significantly reduces the procurement budget for catalysts in large-scale N-heterocycle manufacturing by enabling a metal-free, aerobic pathway.

Atom-Economic Pharmaceutical Intermediate Manufacturing

2-Aminobenzyl alcohol is highly suited for the large-scale synthesis of quinoline-based active pharmaceutical ingredients (APIs). By utilizing its compatibility with borrowing hydrogen strategies, manufacturers can couple it directly with ketones or secondary alcohols, avoiding the halogenated waste and stoichiometric coupling reagents associated with traditional 2-aminobenzoic acid pathways [1].

High-Throughput Quinazoline Scaffold Generation

In medicinal chemistry, this compound serves as an ideal building block for generating diverse quinazoline libraries. Its ability to undergo direct dehydrogenative coupling with a wide array of commercially available nitriles allows researchers to bypass the toxic cyanogen reagents traditionally required when starting from 2-aminobenzoic acid [2].

Cost-Sensitive Agrochemical Synthesis via Metal-Free Cyclization

For the production of agrochemicals where cost constraints prohibit the use of precious metal catalysts, 2-aminobenzyl alcohol can be processed using transition-metal-free, aerobic cyclization conditions. This enables the high-yield construction of functionalized quinolines at room temperature using only atmospheric oxygen and inexpensive bases [1].

Physical Description

Off-white crystalline powder; [Alfa Aesar MSDS]

XLogP3

1.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

123.068413911 Da

Monoisotopic Mass

123.068413911 Da

Boiling Point

273.0 °C

Heavy Atom Count

9

Melting Point

83.5 °C

UNII

JK3AH3NG9C

GHS Hazard Statements

Aggregated GHS information provided by 75 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (36%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (64%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (64%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (62.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5344-90-1

Metabolism Metabolites

2-aminobenzylalcohol has known human metabolites that include (2-aminophenyl)methyl hydrogen sulfate.

Wikipedia

2-Aminobenzyl alcohol

General Manufacturing Information

Benzenemethanol, 2-amino-: INACTIVE

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